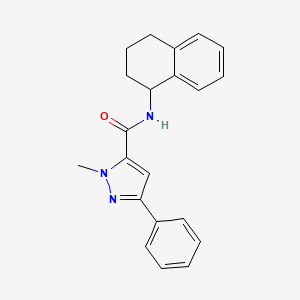

1-methyl-3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-5-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-24-20(14-19(23-24)16-9-3-2-4-10-16)21(25)22-18-13-7-11-15-8-5-6-12-17(15)18/h2-6,8-10,12,14,18H,7,11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHHIJFJHAJSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCCC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Methyl-3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound A is characterized by its unique structure, which includes a pyrazole core and a tetrahydronaphthalene moiety. The molecular formula is with a molecular weight of 324.42 g/mol. The structural complexity of Compound A suggests potential interactions with various biological targets.

Antidepressant Activity

Research indicates that compounds with similar structural motifs to Compound A exhibit antidepressant properties. For instance, derivatives of pyrazoles have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for the treatment of mood disorders .

Antifungal Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess antifungal properties. For example, related compounds were tested against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, showing significant inhibition at concentrations as low as 100 µg/mL . Although specific data for Compound A is limited, the structural analogs suggest a potential for similar antifungal activity.

Cytotoxicity and Anticancer Potential

Preliminary studies on pyrazole derivatives have indicated cytotoxic effects against various cancer cell lines. For instance, compounds with similar functionalities have been evaluated for their ability to inhibit cancer cell proliferation in models like HepG-2 liver carcinoma cells . The presence of the phenyl ring in these compounds may enhance their interaction with cellular targets involved in tumor growth.

The mechanisms through which Compound A exerts its biological effects likely involve:

- Receptor Modulation : The pyrazole ring may interact with specific receptors in the central nervous system (CNS), influencing neurotransmission.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism and proliferation, suggesting that Compound A may have analogous effects.

Study 1: Antidepressant Effects

A study on related pyrazole compounds revealed that they significantly increased serotonin levels in animal models, leading to improved mood-related behaviors. This suggests that Compound A could potentially exhibit similar antidepressant effects through serotonergic pathways .

Study 2: Antifungal Efficacy

Another investigation into the antifungal activities of pyrazole derivatives highlighted several candidates that inhibited fungal growth effectively. Although direct studies on Compound A are lacking, its structural similarities to these active compounds imply potential antifungal efficacy .

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The tetrahydronaphthalenyl group in the target compound introduces a rigid, lipophilic bicyclic system, contrasting with the planar aryl groups in 3a–3b .

Physicochemical Properties

Data from and provide insights into how structural modifications influence physical properties:

Notes:

Q & A

Q. How to address low solubility in aqueous media for in vivo studies?

- Methodological Answer : Develop prodrugs (e.g., ester derivatives) or use solubilizing agents (cyclodextrins, PEG formulations). Physicochemical profiling (shake-flask method for logD) guides excipient selection .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.